molecular formula C9H10ClNO2 B185332 Ethyl 2-(2-chloropyridin-3-yl)acetate CAS No. 164464-60-2

Ethyl 2-(2-chloropyridin-3-yl)acetate

Cat. No. B185332
M. Wt: 199.63 g/mol
InChI Key: BOAKAIDVPSXXTO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate involves several steps. One method involves the use of phosphorus tribromide in N,N-dimethyl-formamide for 1 hour at ambient temperature . Another method involves the use of sodium hydride in DMSO at room temperature for 1 hour, followed by heating at 90 degrees Celsius for 1.5 hours .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(2-chloropyridin-3-yl)acetate is 199.63 g/mol . The InChI Key is MFDZGDBPQSJAIC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate are complex and involve multiple steps . These steps include reactions with phosphorus tribromide, sodium hydride, and methyl iodide .


Physical And Chemical Properties Analysis

Ethyl 2-(2-chloropyridin-3-yl)acetate is a liquid at room temperature . The storage temperature is normal .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives .
    • Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Scientific Field: Organic Synthesis

    • Application : Synthesis, reactions, and applications of pyrimidine derivatives .
    • Method : The review discusses some of the structural pathways of these compounds as well as some of their interactions and applications .
    • Results : Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times .

Safety And Hazards

Ethyl 2-(2-chloropyridin-3-yl)acetate is classified as a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(2-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAKAIDVPSXXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571548
Record name Ethyl (2-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloropyridin-3-yl)acetate

CAS RN

164464-60-2
Record name Ethyl (2-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.56 g (8.6 mol) of 3-pyridineacetic acid ethyl ester 1-oxide (for preparation, see A. R. Katritzky, J. Chem. Soc., 1956, 2404) and 15 ml of phosphorous oxychloride was heated to 80° C. for 3 hours. After cooling, the solvent was evaporated and the residue was poured onto ice water and solid sodium bicarbonate was added until the pH was basic. The organic layer was extracted with ethyl acetate and the combined extracts were dried over sodium sulfate and evaporated to an oil which was purified by flash chromatography with an ethyl acetate-hexane (1:4-1:1) eluant. The fractions containing the less polar isomer (Rf 0.3, ethyl acetate-hexane (3:7)) were combined and evaporated to yield 584 mg (50%) of the title compound of this preparation as an oil. 1H NMR (CDCl3): δ 1.22 (3H, t, J=7), 3.76 (2H, s), 4.15 (2H, q, J=7), 7.11-7.21 (2H, m), 8.25-8.31 (1H, m).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
50%

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